molecular formula C15H19N3O3 B1142144 (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone CAS No. 115313-19-4

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone

Cat. No. B1142144
CAS RN: 115313-19-4
M. Wt: 289.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a diazo ketone that is commonly used as a chemical reagent for the synthesis of various organic compounds. In

Scientific Research Applications

Synthesis and Intermediate Use

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone serves as a crucial intermediate in the synthesis of various complex molecules due to its reactive diazo group and protected amino functionality. It has been employed in the synthesis of anti-α-amino epoxides, which are valuable for their potential use in protease inhibition and as precursors to N-protected alpha-amino epoxides. These compounds are significant for homologation processes, leading to the formation of alpha-amino acids, crucial building blocks in peptide synthesis (Dengjin Wang & W. A. Nugent, 2006). Furthermore, the transformation of (S)-3-(tert-Butyloxycarbonylamino)-1-diazo-4-phenylbutan-2-one into (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐phenylbutanoic Acid has been documented, highlighting its versatility in synthesizing amino acid derivatives through carbamate formation and acylation reactions (M. R. Linder, S. Steurer, & J. Podlech, 2003).

Catalysis and Reagent Use

This compound also plays a role in catalysis and as a reagent in synthetic chemistry. For instance, it has been utilized in the development of axially chiral dicarboxylic acid catalysts for asymmetric Mannich-type reactions, demonstrating its contribution to the synthesis of chiral β-amino acids and their derivatives, which are valuable in pharmaceutical synthesis and research (T. Hashimoto, H. Kimura, H. Nakatsu, & K. Maruoka, 2011).

Biochemical Studies

In biochemical studies, derivatives of this compound have been investigated for their inhibitory activities against certain cancer cell lines, showcasing the potential of diazoketone analogs in the development of novel therapeutic agents (B. Paul & W. Korytnyk, 1978).

Material Science and Chemistry

Moreover, in the field of material science and organic chemistry, its derivatives have been explored for the synthesis of water-soluble BODIPY derivatives, indicating its utility in creating fluorescent probes for biological applications (Lingling Li, Junyan Han, B. Nguyen, & K. Burgess, 2008).

properties

IUPAC Name

tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMYIGTVOBGQJW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.